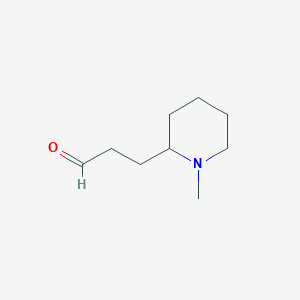
3-(1-Methylpiperidin-2-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylpiperidin-2-yl)propanal is an organic compound with the molecular formula C9H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)propanal typically involves the reaction of 1-methylpiperidine with an appropriate aldehyde or ketone under controlled conditions. One common method involves the use of a Grignard reagent, where 1-methylpiperidine is reacted with a propanal derivative in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methylpiperidin-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1-Methylpiperidin-2-yl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(1-Methylpiperidin-2-yl)propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Piperidinepropanal: Another piperidine derivative with similar structural features.
1-Methylpiperidine: The parent compound from which 3-(1-Methylpiperidin-2-yl)propanal is derived.
Piperidine: The basic heterocyclic structure common to all these compounds.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biologische Aktivität
3-(1-Methylpiperidin-2-yl)propanal is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₅N
- Molecular Weight : 139.21 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological systems, particularly in the context of neuropharmacology and potential therapeutic applications.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound may exhibit neuropharmacological effects. The piperidine moiety is known to interact with neurotransmitter receptors, which might influence mood and cognitive functions.
2. Anticancer Potential
Preliminary studies suggest that derivatives of piperidine compounds can exhibit cytotoxic activity against cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives induced apoptosis in cancer cells by activating specific signaling pathways .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- Cell Cycle Regulation : Induction of apoptosis through modulation of cell cycle-related proteins.
Research Findings and Case Studies
Several studies highlight the biological activity of piperidine derivatives, including this compound:
Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. Results indicated that compounds with structural similarities to this compound showed significant inhibition of cell proliferation and induced apoptosis in a dose-dependent manner .
Study 2: Neurotransmitter Interaction
Another research focused on the interaction of piperidine derivatives with neurotransmitter receptors. It was found that these compounds could enhance serotonin receptor activity, suggesting potential applications in treating mood disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Piperidine derivative | Potential neuropharmacological effects |
| Cridanimod | Acridone derivative | Immunomodulating properties |
| Propargyl derivatives | Alkyne derivative | Cytotoxicity against cancer cells |
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
3-(1-methylpiperidin-2-yl)propanal |
InChI |
InChI=1S/C9H17NO/c1-10-7-3-2-5-9(10)6-4-8-11/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
MMHWSHDRTBJSPW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















